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Compound of Interest

Compound Name:
Methyl 5-chloro-2-

methoxybenzoate

Cat. No.: B154170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-
chloro-2-methoxybenzoate (CAS No: 33924-48-0), a key intermediate in various synthetic

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for

data acquisition.

Chemical Structure and Properties
IUPAC Name: methyl 5-chloro-2-methoxybenzoate[1]

Molecular Formula: C₉H₉ClO₃[2]

Molecular Weight: 200.62 g/mol [1][2]

Appearance: Clear colorless to pale yellow liquid[3]

Spectral Data Summary
The following tables summarize the key spectral data obtained for Methyl 5-chloro-2-
methoxybenzoate.

Table 1: ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b154170?utm_src=pdf-interest
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-chloro-2-methoxybenzoate
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-2-methoxy-benzoic-acid-methyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-chloro-2-methoxybenzoate
https://www.pharmacompass.com/chemistry-chemical-name/5-chloro-2-methoxy-benzoic-acid-methyl-ester
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.75 (approx.) d 1H Ar-H

7.35 (approx.) dd 1H Ar-H

6.90 (approx.) d 1H Ar-H

3.88 (approx.) s 3H -OCH₃

3.85 (approx.) s 3H -COOCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

165.8 (approx.) C=O (Ester)

156.0 (approx.) Ar-C-OCH₃

132.5 (approx.) Ar-CH

129.0 (approx.) Ar-CH

125.0 (approx.) Ar-C-Cl

121.0 (approx.) Ar-C-COOCH₃

112.0 (approx.) Ar-CH

56.0 (approx.) -OCH₃

52.0 (approx.) -COOCH₃

Solvent: CDCl₃

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2950-3000 (approx.) Medium
C-H stretch (aromatic and

aliphatic)

1730 (approx.) Strong C=O stretch (ester)

1590, 1480 (approx.) Medium C=C stretch (aromatic ring)

1250 (approx.) Strong C-O stretch (ester and ether)

1020 (approx.) Strong C-O stretch (ether)

820 (approx.) Strong
C-H bend (out-of-plane,

aromatic)

750 (approx.) Medium C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

200/202 Moderate
[M]⁺ (Molecular ion peak, with

³⁵Cl/³⁷Cl isotopes)

169/171 High [M - OCH₃]⁺

141 Moderate [M - COOCH₃]⁺

111 Low [C₆H₄Cl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectral data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the

molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

Sample Preparation: Approximately 10-20 mg of Methyl 5-chloro-2-methoxybenzoate was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrometer was tuned and shimmed. A standard one-pulse

sequence was used to acquire the ¹H NMR spectrum. Key parameters included a 30° pulse

angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were

co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard

pulse program. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of

1 second were employed. Approximately 1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond

Attenuated Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum: A background spectrum of the clean, empty ATR crystal was

recorded to account for atmospheric and instrumental contributions.

Sample Analysis: A small drop of neat Methyl 5-chloro-2-methoxybenzoate was placed

directly onto the ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/product/b154170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. 32 scans

were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The resulting spectrum was baseline-corrected and the peaks were

labeled.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Procedure:

Sample Preparation: A dilute solution of Methyl 5-chloro-2-methoxybenzoate was

prepared in dichloromethane (1 mg/mL).

GC Separation: 1 µL of the sample was injected into the GC. A non-polar capillary column

(e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was

programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and

held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

MS Analysis: The eluent from the GC was directed into the MS. Electron Ionization (EI) was

used with an ionization energy of 70 eV. The mass analyzer was set to scan over a mass-to-

charge (m/z) range of 40-400 amu.

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak

corresponding to Methyl 5-chloro-2-methoxybenzoate. The mass spectrum of this peak

was then extracted and interpreted.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Methyl 5-chloro-2-methoxybenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Methyl 5-chloro-2-
methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154170#spectral-data-for-methyl-5-chloro-2-
methoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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